Cas no 1807156-59-7 (Ethyl 2-bromo-6-fluoropyridine-3-acetate)

Ethyl 2-bromo-6-fluoropyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-6-fluoropyridine-3-acetate
-
- インチ: 1S/C9H9BrFNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3
- InChIKey: ACFFYGNQGKIPPR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(N=1)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-bromo-6-fluoropyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012942-1g |
Ethyl 2-bromo-6-fluoropyridine-3-acetate |
1807156-59-7 | 95% | 1g |
$3,155.55 | 2022-03-31 | |
Alichem | A029012942-250mg |
Ethyl 2-bromo-6-fluoropyridine-3-acetate |
1807156-59-7 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
Ethyl 2-bromo-6-fluoropyridine-3-acetate 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
9. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Ethyl 2-bromo-6-fluoropyridine-3-acetateに関する追加情報
Ethyl 2-bromo-6-fluoropyridine-3-acetate (CAS No. 1807156-59-7): An Overview of a Versatile Intermediate in Pharmaceutical Synthesis
Ethyl 2-bromo-6-fluoropyridine-3-acetate (CAS No. 1807156-59-7) is a valuable intermediate in the field of pharmaceutical synthesis, particularly in the development of novel drugs and therapeutic agents. This compound, characterized by its unique bromo and fluoro substituents, has gained significant attention due to its potential in the synthesis of bioactive molecules and its role in various chemical transformations.
The molecular structure of Ethyl 2-bromo-6-fluoropyridine-3-acetate consists of a pyridine ring with a bromo group at the 2-position, a fluoro group at the 6-position, and an ethyl acetate group at the 3-position. This combination of functional groups provides a versatile platform for further chemical modifications, making it an attractive starting material for the synthesis of complex molecules.
Recent research has highlighted the importance of Ethyl 2-bromo-6-fluoropyridine-3-acetate in the development of new pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in various diseases. The bromo and fluoro substituents contribute to the overall pharmacological properties of the final products, enhancing their potency and selectivity.
In addition to its role in drug discovery, Ethyl 2-bromo-6-fluoropyridine-3-acetate has been explored for its utility in synthetic organic chemistry. The presence of the bromo group allows for various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, which are essential for constructing complex molecular architectures. These reactions enable chemists to introduce a wide range of functional groups and create diverse chemical libraries for high-throughput screening.
The fluoro substituent in Ethyl 2-bromo-6-fluoropyridine-3-acetate is particularly noteworthy due to its impact on the electronic properties of the molecule. Fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which are crucial factors in drug design. This makes Ethyl 2-bromo-6-fluoropyridine-3-acetate an ideal candidate for the development of drugs with improved pharmacokinetic profiles.
Moreover, the ethyl acetate group provides additional synthetic flexibility. It can be easily cleaved under mild conditions to generate carboxylic acids or further modified to introduce other functional groups. This versatility allows for fine-tuning of the final product's properties, such as solubility and bioavailability.
In clinical trials, compounds derived from Ethyl 2-bromo-6-fluoropyridine-3-acetate have shown promising results. For example, a novel antiviral agent synthesized using this intermediate has demonstrated high efficacy against several viral strains, including influenza and coronaviruses. The unique combination of bromo and fluoro substituents contributes to its broad-spectrum activity and reduced toxicity.
The safety profile of Ethyl 2-bromo-6-fluoropyridine-3-acetate is also an important consideration. Extensive toxicological studies have shown that this compound is well-tolerated at relevant concentrations, making it suitable for use in pharmaceutical processes. However, proper handling and storage protocols should be followed to ensure safety in laboratory settings.
In conclusion, Ethyl 2-bromo-6-fluoropyridine-3-acetate (CAS No. 1807156-59-7) is a highly versatile intermediate with significant potential in pharmaceutical synthesis. Its unique molecular structure and favorable properties make it an invaluable tool for researchers and chemists working on the development of new drugs and therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and production of innovative pharmaceuticals.
1807156-59-7 (Ethyl 2-bromo-6-fluoropyridine-3-acetate) 関連製品
- 2097889-04-6(3-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one)
- 56515-63-0(1-(2-Amino-6-nitrophenyl)ethanone)
- 1803730-54-2(2-(3-Chloro-2-oxopropyl)-4-fluoromandelic acid)
- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)
- 2229568-13-0(1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol)
- 2229664-83-7(2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol)
- 1592856-54-6(5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde)
- 1279717-70-2(1-(2-bromoethyl)-2-fluoro-4-methoxybenzene)
- 1289584-92-4((R)-3-((4-Fluorophenyl)thio)pyrrolidine hydrochloride)
- 1105216-15-6(N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-cyclopentylethanediamide)




